5-Ethoxy-2-methyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

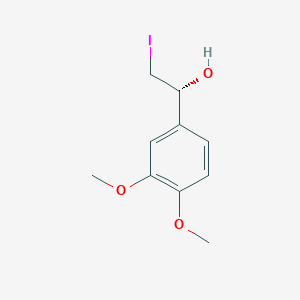

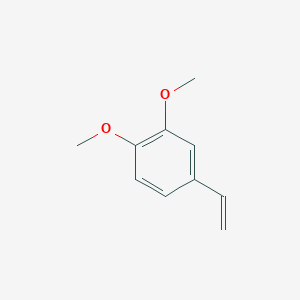

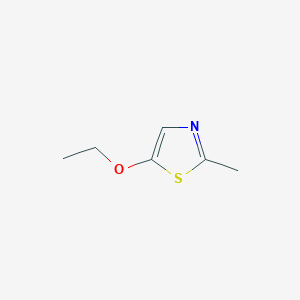

5-Ethoxy-2-methyl-1,3-thiazole is a compound with the molecular formula C6H9NOS . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of 5-Ethoxy-2-methyl-1,3-thiazole consists of a thiazole ring with an ethoxy group at the 5-position and a methyl group at the 2-position . Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity .Scientific Research Applications

Medicinal Chemistry Antifungal Agents

Thiazole derivatives have been synthesized and evaluated for their antifungal properties. Compounds similar to 5-Ethoxy-2-methyl-1,3-thiazole have been tested against various fungal strains, showing potential as therapeutic agents in treating fungal infections .

DNA Interaction Studies Anticancer Research

Some thiazole compounds interact with DNA and topoisomerase II, leading to DNA damage and cell death. This mechanism is being explored for anticancer drugs, where derivatives of thiazoles like 5-Ethoxy-2-methyl-1,3-thiazole could play a role in inducing apoptosis in cancer cells .

Ionic Liquids Green Chemistry

Thiazoles undergo alkylation to form ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have applications in green chemistry due to their low volatility and potential as solvents for various reactions .

Synthesis of Complex Organic Compounds

The thiazole moiety is a versatile building block in organic synthesis. It can be used to create complex organic compounds for medicinal applications, potentially enhancing the potency of therapeutic compounds when complexed with transition metals .

Spectroscopy Molecular Structure Analysis

The microwave spectrum of thiazole derivatives has been investigated using Fourier transform and Stark spectroscopy. This research aids in understanding the molecular structure and behavior of compounds like 5-Ethoxy-2-methyl-1,3-thiazole .

Biological Evaluation Pharmacological Studies

Thiazole derivatives are often synthesized and subjected to biological evaluation to determine their pharmacological activities. This includes assessing their potential as antibacterial, antioxidant, and other therapeutic agents .

Future Directions

Thiazole derivatives, including 5-Ethoxy-2-methyl-1,3-thiazole, have potential for further exploration due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and studying their biological activities, as well as exploring their potential applications in medicine and other fields .

Mechanism of Action

- 5-Ethoxy-2-methyl-1,3-thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom .

- The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. This aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .

Target of Action

Mode of Action

Pharmacokinetics

properties

IUPAC Name |

5-ethoxy-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAHRAUNIDYZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-methyl-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.